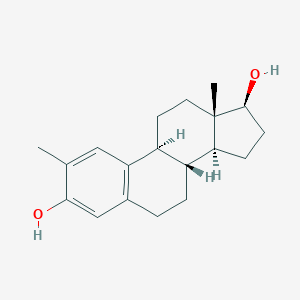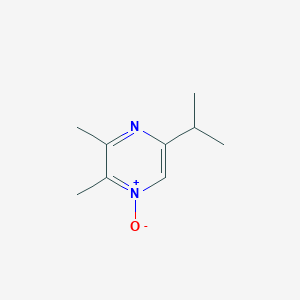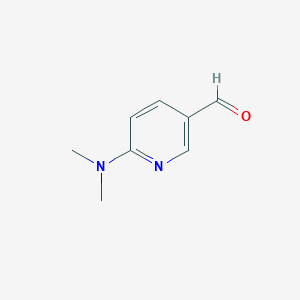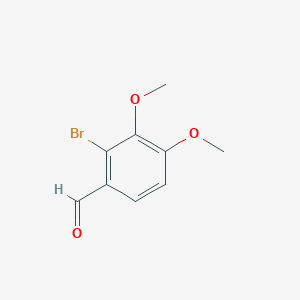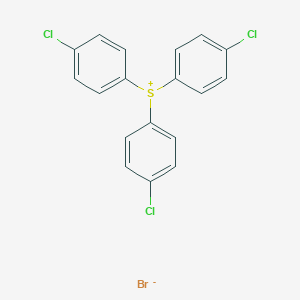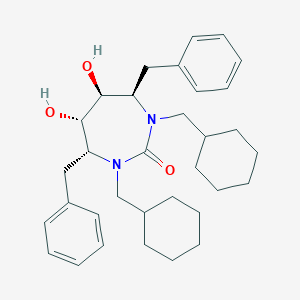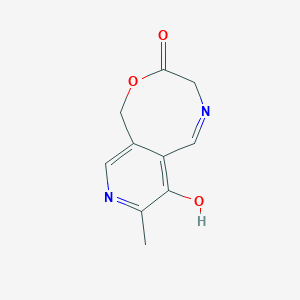
Pedoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pedoxin is a chemical compound that belongs to the class of alkaloids. It is a naturally occurring compound that has been found in several plant species, including the Pedicularis genus. Pedoxin has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Pedoxin is not fully understood. However, studies have suggested that the compound may act by inhibiting the growth of cancer cells, reducing inflammation, and modulating the immune system.
Biochemische Und Physiologische Effekte
Pedoxin has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Pedoxin has been found to modulate the immune system by regulating the production of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Pedoxin has several advantages for lab experiments. It is a naturally occurring compound that can be extracted from plant sources. It has also been found to have low toxicity levels, making it safe for use in lab experiments. However, one limitation of Pedoxin is its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for Pedoxin research. One area of interest is its potential applications in cancer treatment. Further studies are needed to determine the efficacy of Pedoxin in treating various types of cancer. Additionally, the mechanism of action of Pedoxin needs to be fully understood to develop more effective treatment strategies. Another area of interest is the potential use of Pedoxin in the development of new antimicrobial agents. Further studies are needed to determine the potential of Pedoxin in this area.
Conclusion:
Pedoxin is a naturally occurring alkaloid that has potential therapeutic applications. The compound has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to have potential applications in cancer treatment. Further studies are needed to fully understand the mechanism of action of Pedoxin and to develop more effective treatment strategies.
Synthesemethoden
Pedoxin can be extracted from the Pedicularis plant species using various methods, including solvent extraction, steam distillation, and Soxhlet extraction. The extraction method depends on the type of plant and the concentration of Pedoxin in the plant. Once extracted, the compound can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Pedoxin has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to have antimicrobial, anti-inflammatory, and analgesic properties. It has also been found to have potential applications in cancer treatment due to its cytotoxic effects on cancer cells.
Eigenschaften
CAS-Nummer |
158365-17-4 |
|---|---|
Produktname |
Pedoxin |
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.2 g/mol |
IUPAC-Name |
10-hydroxy-9-methyl-3,6-dihydropyrido[4,3-f][1,4]oxazocin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-6-10(14)8-3-11-4-9(13)15-5-7(8)2-12-6/h2-3,14H,4-5H2,1H3 |
InChI-Schlüssel |
BFTBDYRBPHYHQR-FPYGCLRLSA-N |
Isomerische SMILES |
CC1=NC=C/2COC(=O)CN/C=C2/C1=O |
SMILES |
CC1=NC=C2COC(=O)CN=CC2=C1O |
Kanonische SMILES |
CC1=NC=C2COC(=O)CN=CC2=C1O |
Synonyme |
3-hydroxy-2-methyl-5-methoxy-4-pyridineformyl-glycyliden ester pedoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



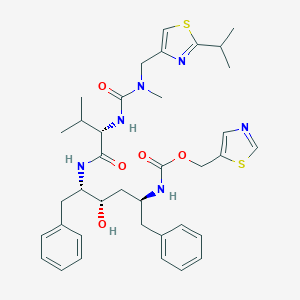
![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
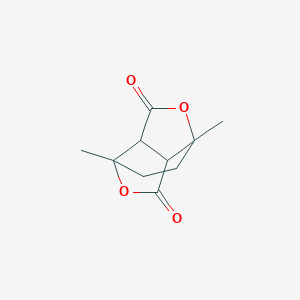
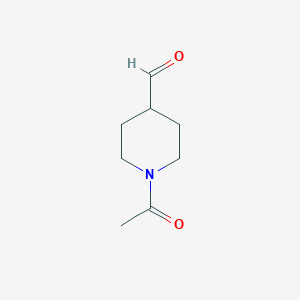
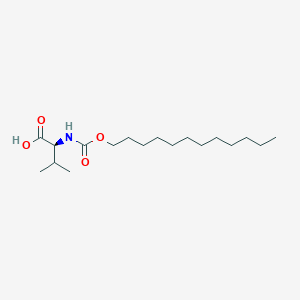
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
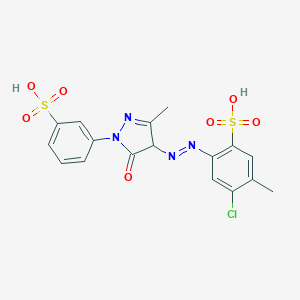
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
